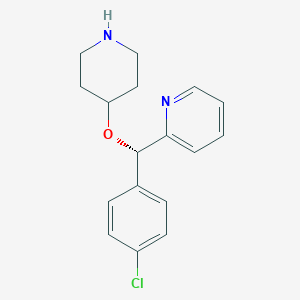
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Descripción general
Descripción
“(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is an organic compound with the molecular formula C17H19ClN2O . It is a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular weight of “(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is 302.8 . The InChI code for this compound is 1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine” is a yellow to brown sticky oil to semi-solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Aplicaciones Científicas De Investigación
Dopamine Receptor Research
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its derivatives have been explored for their affinity and selectivity towards human dopamine receptors, particularly the D4 subtype. Rowley et al. (1997) conducted systematic modifications of the molecule to improve its affinity and selectivity, leading to the discovery of a compound with significant antagonist activity at the D4 receptor and potential for oral bioavailability (Rowley et al., 1997).
Metabolic Studies
The metabolism of a dopamine D4 selective antagonist, closely related to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, was studied by Zhang et al. (2000). They identified two major metabolic pathways in rats, monkeys, and humans, providing insights into the biotransformation of such compounds (Zhang et al., 2000).
Crystallography and Molecular Structure
The structural analysis of related compounds provides insights into their conformation and potential interactions. Kaur et al. (2013) described the structural aspects of a similar compound, noting the dihedral angles and configurations critical for understanding its interactions (Kaur et al., 2013).
Antibacterial and Antifungal Properties
Compounds with a pyridine nucleus, such as (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, have been synthesized and tested for their biological activity against various bacterial and fungal species. Bhuva et al. (2015) reported moderate activity for some synthesized compounds, suggesting potential applications in antimicrobial therapy (Bhuva et al., 2015).
Synthesis and Chemical Properties
The synthesis of related compounds has been documented to understand their chemical properties better. Li (2012) described the synthesis of an intermediate compound, providing a foundation for further research and development (Li, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447428 | |
| Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | |
CAS RN |
201594-84-5 | |
| Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)

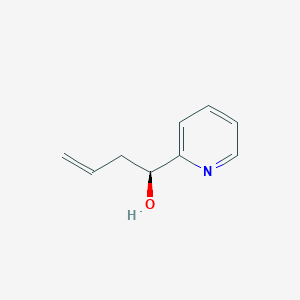
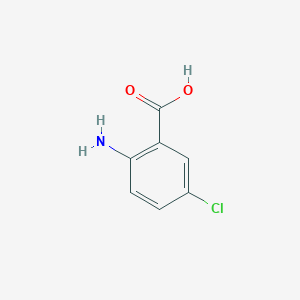
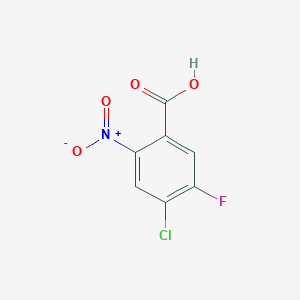
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
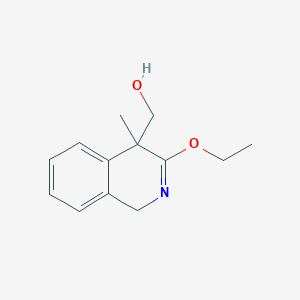
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
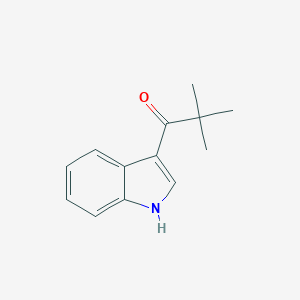
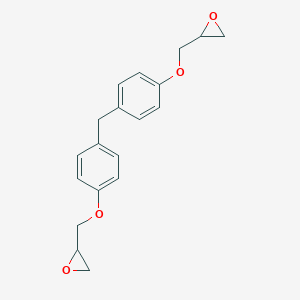
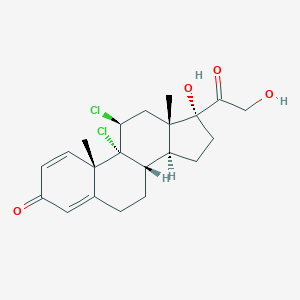
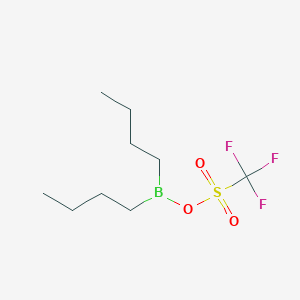
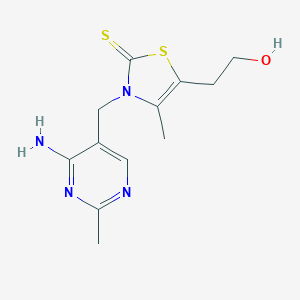
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)